2-(2-Aminobenzamido)-5-chlorobenzoic acid

Catalog No.
S3477631
CAS No.
40082-89-1
M.F
C14H11ClN2O3
M. Wt
290.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminobenzamido)-5-chlorobenzoic acid

CAS Number

40082-89-1

Product Name

2-(2-Aminobenzamido)-5-chlorobenzoic acid

IUPAC Name

2-[(2-aminobenzoyl)amino]-5-chlorobenzoic acid

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7 g/mol

InChI

InChI=1S/C14H11ClN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20)

InChI Key

CJUZTHHXEUFUPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)N

2-(2-Aminobenzamido)-5-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes both an amino group and a chlorobenzoic acid moiety. Its molecular formula is C13H12ClN3O2C_{13}H_{12}ClN_3O_2 and it has a molecular weight of approximately 281.7 g/mol. The compound features a benzoic acid core substituted at the 2-position with an amino group and at the 5-position with a chlorine atom, making it part of the aminobenzoic acid family. This compound exhibits properties that may be beneficial in various chemical and biological applications.

The reactivity of 2-(2-Aminobenzamido)-5-chlorobenzoic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxylic acid group can undergo typical acid-base reactions. Furthermore, the presence of the chlorine atom allows for electrophilic aromatic substitution reactions, which can lead to further derivatization of the molecule.

Key Reactions:

  • Nucleophilic Substitution: The amino group can react with electrophiles.
  • Esterification: The carboxylic acid can form esters with alcohols under acidic conditions.
  • Electrophilic Aromatic Substitution: The chlorinated aromatic ring can undergo further substitutions.

Research indicates that compounds similar to 2-(2-Aminobenzamido)-5-chlorobenzoic acid may exhibit significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential anti-inflammatory and analgesic properties, which are common in compounds derived from benzoic acids. Additionally, derivatives of this compound have been explored for their roles in modulating biological pathways related to pain and inflammation.

The synthesis of 2-(2-Aminobenzamido)-5-chlorobenzoic acid can be achieved through several methods, typically involving multi-step organic reactions. One notable method includes:

  • Chlorination: Starting from anthranilic acid, chlorination is performed using sodium hypochlorite in an acetic acid medium to introduce the chlorine substituent.
  • Amidation: The resulting chlorinated intermediate is then reacted with ammonia or an amine to form the amide bond.

This method is advantageous due to its relatively high yield and straightforward procedure, often exceeding 85% efficiency .

2-(2-Aminobenzamido)-5-chlorobenzoic acid has potential applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting inflammatory diseases.
  • Agricultural Chemistry: As a metabolite of certain pesticides, it may be involved in studies related to environmental impact and degradation.
  • Material Science: Its unique chemical properties could be harnessed in developing novel materials or coatings.

Interaction studies involving 2-(2-Aminobenzamido)-5-chlorobenzoic acid often focus on its binding affinity with biological targets such as enzymes or receptors involved in inflammatory pathways. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, research into its interactions with cyclooxygenase enzymes could reveal insights into its anti-inflammatory capabilities.

Several compounds share structural similarities with 2-(2-Aminobenzamido)-5-chlorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-5-chlorobenzoic acidChlorine at position 5; amino group at position 2Used as a precursor for disease-modifying antirheumatic drugs
2-Amino-3-methylbenzoic acidMethyl group at position 3; amino group at position 2Exhibits different pharmacological activities
4-Amino-3-chlorobenzoic acidChlorine at position 3; amino group at position 4Potential use in dye synthesis

These compounds illustrate variations in substitution patterns that can significantly affect their biological activity and applications. The unique combination of functional groups in 2-(2-Aminobenzamido)-5-chlorobenzoic acid sets it apart from these similar compounds, potentially enhancing its efficacy in specific therapeutic contexts.

XLogP3

3

Other CAS

40082-89-1

Dates

Modify: 2024-04-15

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